1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride

TRPV6 calcium channel ion channel pharmacology cancer calcium signaling

1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride (CAS 1052539-25-9) is the parent scaffold of the (4-phenylcyclohexyl)piperazine (PCHPD) chemotype, a class of conformationally constrained piperazine derivatives featuring a 4-phenylcyclohexyl substituent on one piperazine nitrogen. The hydrochloride salt form provides a crystalline solid with a molecular formula of C₁₆H₂₅ClN₂ and molecular weight of 280.84 g/mol, supplied at a minimum purity of 95%.

Molecular Formula C16H25ClN2
Molecular Weight 280.84
CAS No. 1052539-25-9
Cat. No. B2380790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride
CAS1052539-25-9
Molecular FormulaC16H25ClN2
Molecular Weight280.84
Structural Identifiers
SMILESC1CC(CCC1C2=CC=CC=C2)N3CCNCC3.Cl
InChIInChI=1S/C16H24N2.ClH/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18;/h1-5,15-17H,6-13H2;1H
InChIKeyPOOYWYOQFKXFTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Phenyl-cyclohexyl)-piperazine Hydrochloride (CAS 1052539-25-9): Core PCHPD Scaffold for TRPV6 and Sigma Receptor Research


1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride (CAS 1052539-25-9) is the parent scaffold of the (4-phenylcyclohexyl)piperazine (PCHPD) chemotype, a class of conformationally constrained piperazine derivatives featuring a 4-phenylcyclohexyl substituent on one piperazine nitrogen [1]. The hydrochloride salt form provides a crystalline solid with a molecular formula of C₁₆H₂₅ClN₂ and molecular weight of 280.84 g/mol, supplied at a minimum purity of 95% . PCHPDs have been characterized as selective nanomolar-affinity inhibitors of the epithelial calcium channel TRPV6 and as mixed sigma receptor / sterol isomerase ligands, establishing this scaffold as a privileged structure for ion channel and receptor pharmacology [1][2].

Why 1-(4-Phenyl-cyclohexyl)-piperazine Hydrochloride Cannot Be Interchanged with Common Piperazine Analogs


Generic substitution among piperazine derivatives fails because the 4-phenylcyclohexyl moiety imposes a unique conformational constraint and stereoelectronic profile that fundamentally alters target engagement relative to simpler N-phenyl or N-benzyl piperazines [1]. The cis vs. trans stereochemistry of the cyclohexane ring directly governs TRPV6 inhibitory potency; the cis isomer (cis-22a) exhibits an IC₅₀ of 82 ± 25 nM, whereas its trans diastereomer shows substantially weaker inhibition at 10 μM [1]. Additionally, the unsubstituted piperazine nitrogen serves as the critical derivatization handle for SAR expansion—replacing it with cyclohexyl, pyridinyl, or sulfonyl groups switches selectivity between TRPV6 and sigma receptor targets [2]. Consequently, procurement of the correct scaffold with defined stereochemistry and the free NH-piperazine is essential for reproducible synthesis of potent PCHPD analogs.

Quantitative Differentiation Evidence for 1-(4-Phenyl-cyclohexyl)-piperazine Hydrochloride vs. Closest Analogs


TRPV6 Inhibitory Potency: PCHPD Scaffold vs. Legacy Inhibitor 2-APB

PCHPD derivatives built on the 1-(4-phenylcyclohexyl)piperazine scaffold achieve nanomolar TRPV6 inhibition, representing an approximately 870-fold potency improvement over the legacy TRPV6 inhibitor 2-aminoethoxydiphenyl borate (2-APB). The representative PCHPD cis-22a—synthesized directly from the target scaffold—demonstrates an IC₅₀ of 82 ± 25 nM (n = 7) in whole-cell patch-clamp electrophysiology on hTRPV6-expressing HEK293 cells [1]. In contrast, 2-APB inhibits TRPV6 with an IC₅₀ of 71 μM under comparable conditions [1]. The unsubstituted parent scaffold carries the essential 4-phenylcyclohexyl pharmacophore required for this potency gain, as confirmed by the crystallographic observation that the phenylcyclohexyl group occupies the ion channel pore in the TRPV6–Br-cis-22a co-crystal structure (PDB 7D2K, 3.70 Å resolution) [2].

TRPV6 calcium channel ion channel pharmacology cancer calcium signaling

Stereochemical Differentiation: Cis vs. Trans Diastereomer Potency at TRPV6

The stereochemistry of the 4-phenylcyclohexyl group is a critical determinant of TRPV6 inhibitory activity. The cis-configured PCHPD cis-22a produces potent inhibition of hTRPV6 currents at submicromolar concentrations (IC₅₀ = 82 ± 25 nM), whereas its trans diastereomer trans-22a exhibits markedly weaker current inhibition when tested at a fixed concentration of 10 μM [1]. Under identical electrophysiological recording conditions (whole-cell patch-clamp, −74 mV, 10 mM Ca²⁺), the trans isomer fails to achieve comparable blockade, indicating at least a >100-fold loss of potency upon stereochemical inversion [1]. This stereochemical requirement is structurally rationalized by the TRPV6–Br-cis-22a co-crystal structure, where the cis-configured cyclohexane positions the phenyl group optimally within the channel pore [2].

stereochemistry-activity relationship PCHPD diastereomers TRPV6 selectivity

Scaffold Selectivity Profile: PCHPD Derivatives vs. Related TRPV Channels

PCHPD derivatives based on the 1-(4-phenylcyclohexyl)piperazine scaffold demonstrate a defined selectivity window against the closely related TRPV5 channel. The representative PCHPD cis-22a exhibits seven-fold selectivity for TRPV6 over TRPV5, with no detectable activity on store-operated calcium channels (SOC) [1]. This selectivity profile compares favorably to the broadly acting inhibitor 2-APB, which non-selectively modulates multiple TRP channel subtypes and IP₃ receptors [2]. The structural basis for this selectivity is resolved in cryo-EM structures of hTRPV6 bound to cis-22a (PDB 7K4B), which reveal inhibitor engagement at two distinct binding sites—a modulatory lipid-occupied site and the central ion pore—that are uniquely configured in TRPV6 [3].

TRPV isoform selectivity TRPV5 vs. TRPV6 ion channel selectivity

Dual-Target Potential: Sigma Receptor and Sterol Isomerase Engagement by 4-Phenylcyclohexyl-piperazines

Beyond TRPV6, the 4-phenylcyclohexyl-piperazine scaffold demonstrates high-affinity engagement of sigma receptors and human Δ8-Δ7 sterol isomerase (HSI). The close scaffold analog cis-1-cyclohexyl-4-(4-phenylcyclohexyl)piperazine exhibits a Ki of 12.3 nM for HSI (sterol isomerase) inhibition [1]. All compounds in this series display high affinities for both σ₁ and σ₂ receptors, with concomitant P-glycoprotein (P-gp) inhibitory activity [1]. Compound cis-11, a phenyl-substituted analog, achieves 70% and 90% cell death when co-administered with 0.1 μM doxorubicin at 30 μM and 50 μM, respectively, in MDCK-MDR1 cells overexpressing P-gp [1]. The unsubstituted parent scaffold 1-(4-phenylcyclohexyl)piperazine retains the free NH-piperazine required for further derivatization into dual sigma/HSI ligands [2].

sigma receptor sterol isomerase P-glycoprotein inhibition antiproliferative

Synthetic Accessibility: Direct Derivatization at the Free Piperazine Nitrogen vs. Pre-functionalized Analogs

The unsubstituted piperazine nitrogen in 1-(4-phenylcyclohexyl)piperazine hydrochloride provides a single, unambiguous derivatization site that has been exploited to generate structurally diverse PCHPD libraries [1]. In contrast, pre-functionalized analogs such as cis-22a (N-pyridinyl-tolyl substituted) and Br-cis-22a (brominated N-pyridinyl-tolyl) represent end-point compounds that cannot be further diversified without de novo synthesis [1][2]. A representative synthetic protocol using the parent scaffold achieves 54% yield in the coupling of 1-(4-phenyl-cyclohexyl)-piperazine with a pyridinyl-ethyl-phenyl intermediate to produce 6-{4-[2-(4-cis-(4-phenyl-cyclohexyl)-piperazin-1-yl)-ethyl]-phenyl}-pyridin-2-ylamine [3]. The commercially available hydrochloride salt (95% minimum purity) provides a stable, weighable solid form suitable for direct use in parallel synthesis without requiring free-base generation .

medicinal chemistry scaffold derivatization SAR expansion building block

Optimal Procurement and Research Application Scenarios for 1-(4-Phenyl-cyclohexyl)-piperazine Hydrochloride


TRPV6 Inhibitor Lead Generation and SAR Expansion

Medicinal chemistry teams developing selective TRPV6 inhibitors for oncology or calcium homeostasis indications should procure this scaffold as the starting material for systematic N-functionalization. The quantitative evidence demonstrates that cis-configured derivatives achieve nanomolar TRPV6 IC₅₀ values (82 ± 25 nM), representing an ~870-fold improvement over 2-APB, and exhibit seven-fold selectivity against TRPV5 [1][2]. Use the free NH-piperazine for high-throughput parallel synthesis of amide, sulfonamide, and reductive amination libraries, leveraging the documented 54% synthetic yield benchmark for aryl-ethyl coupling reactions [3].

Sigma Receptor and Sterol Isomerase Dual-Target Probe Development

Researchers investigating sigma receptor pharmacology or cholesterol metabolism in cancer can use this scaffold to access dual sigma/HSI ligands. The close analog cis-1-cyclohexyl-4-(4-phenylcyclohexyl)piperazine achieves a Ki of 12.3 nM at the human Δ8-Δ7 sterol isomerase, and the compound class demonstrates high-affinity σ₁/σ₂ binding plus P-glycoprotein inhibitory activity [4]. The unsubstituted scaffold enables installation of diverse N-substituents to balance sigma vs. HSI affinity ratios for target-specific probe development.

Crystallography and Cryo-EM Structural Biology of TRPV Channels

Structural biology groups studying TRPV6 channel gating and inhibition mechanisms require the 4-phenylcyclohexyl-piperazine scaffold to produce co-crystallization-grade ligands. The brominated analog Br-cis-22a, synthesized from this scaffold, has been successfully used for anomalous X-ray scattering phasing in the 3.70 Å crystal structure of the rTRPV6–inhibitor complex (PDB 7D2K), and cis-22a was employed in cryo-EM structure determination of hTRPV6 (PDB 7K4B) [5][6]. The scaffold's defined stereochemistry and compact size make it ideal for resolving inhibitor binding poses within the ion channel pore.

Oncology Research: TRPV6-Overexpressing Cancer Cell Line Studies

Cancer researchers studying TRPV6-overexpressing malignancies (breast, prostate, colon, ovarian, thyroid, endometrial, and leukemia) can employ derivatives of this scaffold as chemical probes. TRPV6 is classified as an oncochannel and is overexpressed in 93% of invasive vs. noninvasive tumor biopsies [1]. PCHPD-based inhibitors show antiproliferative effects on T47D human breast cancer cells [2]. The parent scaffold serves as the entry point for synthesizing probe compounds that can be benchmarked against the published nanomolar IC₅₀ values of cis-22a and 3OG in calcium flux and viability assays.

Quote Request

Request a Quote for 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.